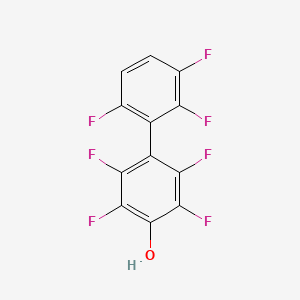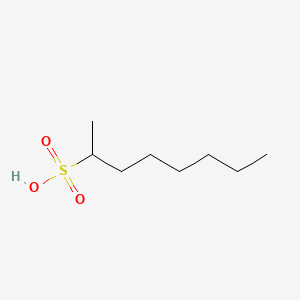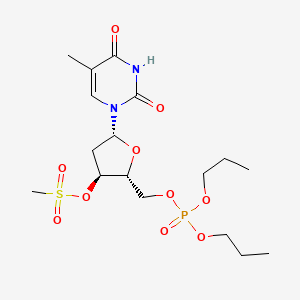
1-Methyl-4-(2-methyl-1-propenylsulphonyl)-benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-(2-methyl-1-propenylsulphonyl)-benzene is an organic compound characterized by a benzene ring substituted with a methyl group and a propenylsulphonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(2-methyl-1-propenylsulphonyl)-benzene typically involves the following steps:
Starting Materials: The synthesis begins with toluene (1-methylbenzene) and 2-methyl-1-propenylsulfonyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. A base such as pyridine or triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Procedure: Toluene is reacted with 2-methyl-1-propenylsulfonyl chloride in the presence of the base at a controlled temperature, typically around 0-5°C, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common.
化学反应分析
Types of Reactions
1-Methyl-4-(2-methyl-1-propenylsulphonyl)-benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated benzene derivatives.
科学研究应用
1-Methyl-4-(2-methyl-1-propenylsulphonyl)-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Methyl-4-(2-methyl-1-propenylsulphonyl)-benzene involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
1-Methyl-4-(2-methyl-1-propenyl)-benzene: Lacks the sulfonyl group, resulting in different chemical properties and reactivity.
4-Methyl-2-(2-methyl-1-propenyl)tetrahydropyran: Contains a tetrahydropyran ring instead of a benzene ring, leading to different applications and reactivity.
Uniqueness
1-Methyl-4-(2-methyl-1-propenylsulphonyl)-benzene is unique due to the presence of both a methyl group and a propenylsulphonyl group on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and industrial applications.
属性
CAS 编号 |
16192-03-3 |
|---|---|
分子式 |
C11H14O2S |
分子量 |
210.29 g/mol |
IUPAC 名称 |
1-methyl-4-(2-methylprop-1-enylsulfonyl)benzene |
InChI |
InChI=1S/C11H14O2S/c1-9(2)8-14(12,13)11-6-4-10(3)5-7-11/h4-8H,1-3H3 |
InChI 键 |
MRTWSQJEIUUJDE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C=C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


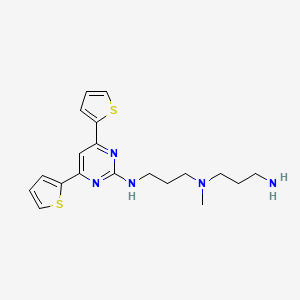
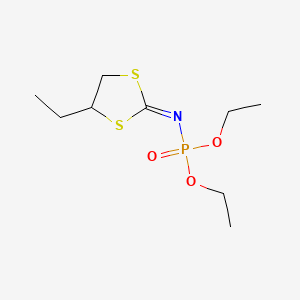

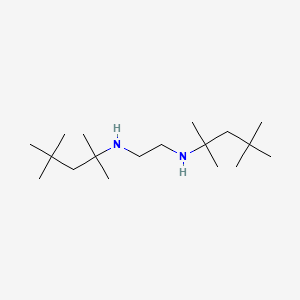
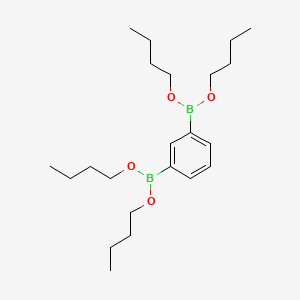
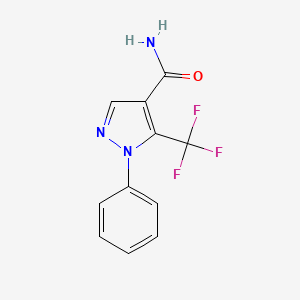
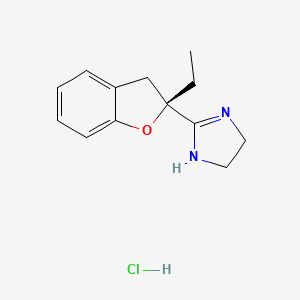
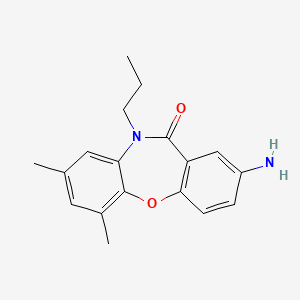


![(4'aS,11'aS)-11'a-methyl-8'-phenylspiro[1,3-diazinane-5,3'-4a,5,6,11-tetrahydro-2H-chromeno[5,6-f]indazole]-2,4,6-trione](/img/structure/B12794224.png)
